molecular formula C7H6BrF3N2 B038285 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine CAS No. 113170-72-2

3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine

Cat. No. B038285
M. Wt: 255.03 g/mol
InChI Key: OVGAPUVMLZWQQF-UHFFFAOYSA-N
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Patent
US05620979

Procedure details

The title compound was prepared using an adaptation of the method of Cheeseman, G. W. H., J. Chem. Soc. 1171 (1962). A mixture of diethyl oxalate (1.15g, 7.91 mmol) and 1,2-diamino-3-bromo-5-trifluoromethylbenzene (200 mg, 0.95 mmol) was heated to reflux under N2 for 2 h. The reaction was allowed to cool to room temperature and the solid collected by vacuum filtration and rinsed with EtOH (15 mL). This white solid was dried in a drying pistol (0.05 torr, 78° C.) to yield 148.3 mg (60.7%). mp 301-304 (dec). 1H NMR (d6 -DMSO) δ 7.28 (s, 1H, ArH), 7.56 (s, 1H, ArH), 11.7 (br s, 2H, NH). 19F NMR (C6F6 external standard, δ -162.9) δ -57.97 (s). EIHRMS calc. for C9H4BrF3N2O2 307.9408, found 307.9411.
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
[Compound]
Name
C9H4BrF3N2O2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:8]CC)(=O)[C:2]([O:4]CC)=O.[NH2:11][C:12]1[CH:17]=[C:16]([C:18]([F:21])([F:20])[F:19])[CH:15]=[C:14]([Br:22])[C:13]=1[NH2:23]>>[Br:22][C:14]1[CH:15]=[C:16]([C:18]([F:19])([F:21])[F:20])[CH:17]=[C:12]2[C:13]=1[NH:23][C:2](=[O:4])[C:1](=[O:8])[NH:11]2

Inputs

Step One
Name
Quantity
1.15 g
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Name
Quantity
200 mg
Type
reactant
Smiles
NC1=C(C(=CC(=C1)C(F)(F)F)Br)N
Step Two
Name
C9H4BrF3N2O2
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under N2 for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the solid collected by vacuum filtration
WASH
Type
WASH
Details
rinsed with EtOH (15 mL)
CUSTOM
Type
CUSTOM
Details
This white solid was dried in a drying pistol (0.05 torr, 78° C.)
CUSTOM
Type
CUSTOM
Details
to yield 148.3 mg (60.7%)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C2NC(C(NC2=CC(=C1)C(F)(F)F)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.